Dgk-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

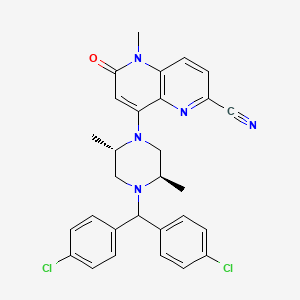

Molecular Formula |

C29H27Cl2N5O |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

8-[(2S,5R)-4-[bis(4-chlorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile |

InChI |

InChI=1S/C29H27Cl2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1 |

InChI Key |

REURPYMYAHZMMX-RBUKOAKNSA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C |

Canonical SMILES |

CC1CN(C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C |

Origin of Product |

United States |

Foundational & Exploratory

Dgk-IN-1 applications in cancer immunotherapy research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of cancer immunotherapy has revolutionized the treatment landscape for many malignancies. A key strategy in this field is to overcome the mechanisms that tumor cells exploit to evade immune destruction. Diacylglycerol kinases (DGKs), particularly the α and ζ isoforms, have been identified as critical intracellular checkpoints that dampen T-cell activation and function. Dgk-IN-1, a potent and selective dual inhibitor of DGKα and DGKζ, represents a promising therapeutic agent to enhance anti-tumor immunity. This technical guide provides an in-depth overview of the applications of this compound in cancer immunotherapy research, summarizing key preclinical data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows. While in vivo efficacy data for this compound is not yet publicly available, this guide incorporates representative data from other dual DGKα/ζ inhibitors to illustrate the potential of this class of molecules.

Introduction to Diacylglycerol Kinases in T-Cell Signaling

T-cell activation is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells or tumor cells. This interaction triggers a signaling cascade that leads to T-cell proliferation, cytokine production, and cytotoxic activity against target cells. A key second messenger in this pathway is diacylglycerol (DAG), which activates several downstream effector proteins crucial for T-cell function, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1).

Diacylglycerol kinases (DGKs) act as a negative feedback mechanism by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[1] The α and ζ isoforms of DGK are predominantly expressed in T-cells and have been shown to be critical regulators of T-cell anergy and exhaustion.[1][2] By inhibiting DGKα and DGKζ, this compound is designed to sustain DAG signaling, thereby lowering the threshold for T-cell activation and enhancing anti-tumor immune responses.[3]

Quantitative Data on this compound and Representative DGKα/ζ Inhibitors

This section summarizes the available quantitative data for this compound and other relevant dual DGKα/ζ inhibitors. These data highlight the potency and activity of these compounds in preclinical models.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Value | Cell Type/System | Reference |

| IC50 | DGKα | 0.65 µM | Enzymatic Assay | [3] |

| IC50 | DGKζ | 0.25 µM | Enzymatic Assay | [3] |

| EC50 (IFNγ expression) | Human CD8+ T-cells | 4.3 nM | In Vitro T-cell Activation | [3] |

| EC50 (IFNγ expression) | Human Whole Blood | 0.39 µM | In Vitro T-cell Activation | [3] |

| IC50 (IFNγ expression) | Mouse Cytotoxic T-cells (CTL) | 41 nM | In Vitro T-cell Activation | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of a Representative Dual DGKα/ζ Inhibitor (INCB177054) in Syngeneic Mouse Models

Disclaimer: The following data is for the dual DGKα/ζ inhibitor INCB177054 and is presented as a representative example of the potential in vivo efficacy of this class of inhibitors. Specific in vivo data for this compound is not publicly available at this time.

| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |

| MC38 (colorectal carcinoma) | INCB177054 + anti-PD-1 | Significant | Enhanced clonal expansion of intratumoral T-cells. | [4][5] |

| CT26 (colorectal carcinoma) | INCB177054 + anti-PD-1 | Significant | Induced profound shifts in activation states across multiple immune cell types in the TME. | [4] |

Table 3: Effect of a Representative Dual DGKα/ζ Inhibitor (INCB177054) on the Tumor Microenvironment (TME)

Disclaimer: The following data is for the dual DGKα/ζ inhibitor INCB177054 and is presented as a representative example of the potential effects on the TME. Specific in vivo data for this compound is not publicly available at this time.

| Tumor Model | Treatment Group | Immune Cell Population | Change | Reference |

| MC38 | INCB177054 + anti-PD-1 | CD8+ T-cells | Increase in T-cells with an exhaustion signature | [4] |

| MC38 | INCB177054 + anti-PD-1 | Naïve/Naïve-like T-cells | Decrease | [4] |

| CT26 | INCB177054 ± anti-PD-1 | Macrophages | Triggered interferon responses and TNF-α signaling | [4] |

| CT26 | INCB177054 ± anti-PD-1 | Natural Killer (NK) cells | Upregulated gene signatures for maturation and enhanced cytotoxicity | [4] |

Signaling Pathways and Experimental Workflows

DGKα/ζ Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of DGKα and DGKζ in regulating T-cell activation and how their inhibition by this compound can enhance anti-tumor immunity.

Caption: DGKα/ζ signaling pathway in T-cell activation.

Preclinical Experimental Workflow for Evaluating this compound

The following diagram outlines a typical preclinical workflow to assess the efficacy of this compound in combination with an immune checkpoint inhibitor.

Caption: Preclinical workflow for this compound evaluation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of DGK inhibitor research.

In Vitro DGK Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DGKα and DGKζ.

Materials:

-

Recombinant human DGKα and DGKζ enzymes

-

This compound

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

ATP, [γ-32P]ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Lipid vesicles or detergent for substrate presentation

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare the reaction mixture containing kinase assay buffer, lipid vesicles/detergent with DAG, and the appropriate concentration of recombinant DGKα or DGKζ enzyme.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Dry the TLC plate and expose it to a phosphor screen.

-

Quantify the amount of radiolabeled phosphatidic acid (PA) produced using a phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro T-Cell Activation Assay (IFN-γ Release)

Objective: To measure the effect of this compound on T-cell activation by quantifying IFN-γ secretion.

Materials:

-

Human or mouse T-cells (e.g., purified CD8+ T-cells or PBMCs)

-

This compound

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or specific peptide antigens with antigen-presenting cells)

-

Complete RPMI-1640 medium

-

96-well cell culture plates

-

IFN-γ ELISA kit or ELISpot assay kit

Procedure (ELISA):

-

Seed T-cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or vehicle control to the cells.

-

Add the T-cell activation stimuli to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Plot the IFN-γ concentration against the this compound concentration to determine the EC50 or IC50.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Syngeneic tumor cell line (e.g., MC38 or CT26)

-

This compound formulated for in vivo administration

-

Anti-mouse PD-1 antibody

-

Vehicle control for this compound and isotype control for the antibody

-

Matrigel (optional)

-

Calipers for tumor measurement

Procedure:

-

Culture the tumor cells and harvest them during the exponential growth phase.

-

Subcutaneously inject 0.5-1 x 10^6 tumor cells (in PBS or a PBS/Matrigel mixture) into the flank of the mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

-

Administer this compound (e.g., daily or twice daily via oral gavage) and the anti-PD-1 antibody (e.g., intraperitoneally twice a week) according to a predetermined dosing schedule.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry to analyze immune cell infiltration, or RNA sequencing).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This compound, as a dual inhibitor of DGKα and DGKζ, holds significant promise as a novel agent in cancer immunotherapy. By targeting an intracellular T-cell checkpoint, it has the potential to enhance the efficacy of existing immunotherapies, particularly for patients who are resistant to checkpoint blockade. The preclinical data for this class of inhibitors are encouraging, demonstrating potent T-cell activation and synergistic anti-tumor effects in combination with anti-PD-1 therapy.

Future research should focus on obtaining and publishing in vivo efficacy and safety data specifically for this compound. Further investigation into the detailed molecular mechanisms of this compound's action within the tumor microenvironment will be crucial for identifying predictive biomarkers and optimizing combination therapy strategies. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of DGKα/ζ inhibition into meaningful clinical benefits for cancer patients.

References

Investigating Viral Infection with Dgk-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential application of Dgk-IN-1, a potent inhibitor of diacylglycerol kinases (DGK) α and ζ, in the context of viral infection research. While direct antiviral studies with this compound are emerging, this document outlines the scientific rationale, key signaling pathways, experimental protocols, and available data to facilitate its investigation as a novel host-targeted antiviral strategy.

Introduction: Targeting Host Diacylglycerol Kinases in Virology

Viruses are obligate intracellular parasites that exploit host cellular machinery for their replication. A promising antiviral strategy is to target these host factors, which can offer a broader spectrum of activity and a higher barrier to the development of viral resistance. Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in signal transduction by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion acts as a molecular switch, attenuating DAG-mediated signaling pathways while initiating PA-dependent ones.

Two isoforms, DGKα and DGKζ, are of particular interest in the context of viral infections due to their roles in:

-

T-cell activation and exhaustion: DGKs are negative regulators of T-cell receptor (TCR) signaling. Inhibition of DGKα and DGKζ can enhance T-cell responses to chronic viral infections.[1][2]

-

Viral entry: DGKζ has been implicated in the regulation of macropinocytosis, a form of endocytosis that several viruses, including Vaccinia and filoviruses like Ebola, exploit for entry into host cells.[3][4]

This compound is a potent dual inhibitor of DGKα and DGKζ, making it a valuable tool to investigate these processes.[5][6]

Quantitative Data for this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and other relevant DGK inhibitors.

| Compound | Target | Assay | IC50 / EC50 | Reference |

| This compound | DGKα | Biochemical Assay | 0.65 µM | [5][6] |

| This compound | DGKζ | Biochemical Assay | 0.25 µM | [5][6] |

| This compound | IFNγ expression | Human CD8+ T cells | 4.3 nM (EC50) | [5] |

| This compound | IFNγ expression | Human whole blood | 0.39 µM (EC50) | [5] |

| This compound | IFNγ expression | Mouse cytotoxic T cells | 41 nM (IC50) | [5] |

| R-59-022 | EBOV GP-pseudotyped MLV | Viral Entry Assay | ~5 µM (IC50) | [7] |

| R-59-022 | EBOV GP-VLPs | Viral Entry Assay | ~2 µM (IC50) | [7] |

Key Signaling Pathways

Understanding the signaling pathways modulated by this compound is crucial for designing and interpreting experiments. Below are Graphviz diagrams illustrating the T-cell receptor signaling pathway and the process of macropinocytosis.

T-Cell Receptor (TCR) Signaling Pathway

Viral Entry via Macropinocytosis

Experimental Protocols

The following protocols provide a framework for investigating the antiviral potential of this compound. Researchers should optimize these protocols for their specific virus-cell systems.

Viral Entry Inhibition Assay

Objective: To determine if this compound inhibits the entry of a virus that utilizes macropinocytosis.

Materials:

-

Host cells susceptible to the virus of interest (e.g., Vero cells for filoviruses, HeLa cells for Vaccinia).

-

Virus stock (e.g., Ebola pseudovirus, Vaccinia virus).

-

This compound (stock solution in DMSO).

-

Cell culture medium and supplements.

-

96-well plates.

-

Detection reagent (e.g., luciferase substrate for pseudovirus, crystal violet for plaque assay).

Procedure:

-

Seed host cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO).

-

Pre-treat the cells with the this compound dilutions or vehicle control for 1-2 hours at 37°C.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

-

Incubate for a period appropriate for viral entry (e.g., 1-3 hours).

-

Remove the inoculum and wash the cells with PBS to remove unbound virus.

-

Add fresh medium (without the inhibitor) and incubate for a period sufficient for the reporter gene expression or plaque formation (e.g., 48-72 hours).

-

Quantify viral entry by measuring the reporter signal (e.g., luciferase activity) or by staining and counting plaques.

-

Calculate the IC50 value of this compound for viral entry inhibition.

Macropinocytosis Inhibition Assay

Objective: To confirm that this compound inhibits macropinocytosis in the host cells.

Materials:

-

Host cells.

-

This compound.

-

Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran).

-

Amiloride or EIPA (positive controls for macropinocytosis inhibition).

-

Microscopy imaging system.

Procedure:

-

Seed cells on coverslips in a multi-well plate.

-

Pre-treat the cells with this compound, a positive control inhibitor, or vehicle for 1-2 hours.

-

Add FITC-dextran to the medium and incubate for 30 minutes at 37°C.

-

Wash the cells extensively with cold PBS to remove surface-bound dextran.

-

Fix the cells with paraformaldehyde.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the uptake of FITC-dextran by measuring the fluorescence intensity per cell.

T-cell Activation and IFN-γ Release Assay in a Viral Context

Objective: To assess the effect of this compound on T-cell activation and antiviral cytokine production in response to viral antigens.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors or animal models of viral infection.

-

Viral antigen (e.g., specific viral peptide, inactivated virus).

-

This compound.

-

Anti-CD3/CD28 antibodies (positive control for T-cell activation).

-

Human or mouse IFN-γ ELISA kit.

-

Cell culture medium.

Procedure:

-

Isolate PBMCs using density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate.

-

Add this compound or vehicle control to the wells.

-

Stimulate the cells with the viral antigen or anti-CD3/CD28 antibodies. Include an unstimulated control.

-

Incubate the cells for 48-72 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on antigen-specific IFN-γ production.

Conclusion and Future Directions

This compound presents a promising tool for investigating the role of diacylglycerol kinases in viral infections. Its ability to inhibit DGKα and DGKζ suggests two primary avenues for antiviral research: the direct inhibition of viral entry for pathogens that rely on macropinocytosis, and the enhancement of T-cell-mediated immunity against chronic viral infections. The experimental protocols outlined in this guide provide a starting point for researchers to explore these possibilities.

Future studies should focus on:

-

Screening this compound against a panel of viruses known to utilize macropinocytosis for entry.

-

Evaluating the in vivo efficacy of this compound in animal models of chronic viral infection, both as a monotherapy and in combination with other immunomodulatory agents.

-

Further elucidating the specific downstream signaling events affected by this compound during viral infection to identify potential biomarkers of response.

By systematically investigating the antiviral potential of this compound, the scientific community can gain valuable insights into the role of host lipid kinases in viral pathogenesis and potentially uncover a new class of host-targeted antiviral therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. A Diacylglycerol Kinase Inhibitor, R-59-022, Blocks Filovirus Internalization in Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dgk-IN-1: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dgk-IN-1, a potent inhibitor of diacylglycerol kinases (DGKs), with a focus on its chemical properties, mechanism of action, and its role as a T-cell activator. This document is intended to serve as a comprehensive resource for researchers in immunology, oncology, and drug discovery.

Chemical Properties and Identification

This compound is a small molecule inhibitor targeting diacylglycerol kinases, particularly isoforms α (alpha) and ζ (zeta). Its unique chemical structure allows for its potent and specific activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2407892-34-4 | [1][2] |

| Molecular Formula | C29H27Cl2N5O | [1][2] |

| Molecular Weight | 532.46 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Solubility | Soluble in DMSO (5 mg/mL) | [1] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Mechanism of Action and Signaling Pathway

This compound functions as a T-cell activator by inhibiting the activity of diacylglycerol kinases α and ζ[1]. DGKs are critical negative regulators of T-cell signaling. Upon T-cell receptor (TCR) engagement, phospholipase C-γ1 (PLC-γ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

DAG activates crucial downstream signaling pathways, including the Ras-ERK and PKC-NF-κB pathways, which are essential for T-cell activation, proliferation, and effector functions. DGKα and DGKζ attenuate this signaling by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signals.

By inhibiting DGKα and DGKζ, this compound sustains elevated levels of intracellular DAG. This prolonged DAG signaling enhances the activation of downstream pathways, leading to a more robust and sustained T-cell response.

Figure 1: this compound mechanism of action in T-cell signaling.

Quantitative Efficacy and Selectivity

This compound has been shown to be a potent inhibitor of both DGKα and DGKζ. Its activity has been quantified through various in vitro and cell-based assays.

Table 2: In Vitro and Cellular Activity of this compound

| Assay | Target/Cell Type | IC50 / EC50 | Reference |

| In vitro Kinase Assay | DGKα | 0.65 µM | [1] |

| In vitro Kinase Assay | DGKζ | 0.25 µM | [1] |

| IFNγ Expression | Human CD8+ T cells | 4.3 nM | [1] |

| IFNγ Expression | Human whole blood | 0.39 µM | [1] |

| IFNγ Expression | Mouse cytotoxic T cells (CTL) | 41 nM | [1] |

The selectivity profile of this compound against other DGK isoforms and a broader range of kinases has not been extensively reported in the public domain.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the characterization of this compound. Specific conditions for the data presented in Table 2 can be found in the referenced patent application WO2020006018A1[1].

In Vitro Diacylglycerol Kinase (DGK) Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against DGK isoforms.

Figure 2: General workflow for an in vitro DGK kinase assay.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human DGKα or DGKζ is used. The substrate, diacylglycerol (DAG), is typically prepared in lipid vesicles.

-

Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to a range of concentrations.

-

Reaction: The DGK enzyme is pre-incubated with this compound or a vehicle control (DMSO) in a reaction buffer. The kinase reaction is initiated by the addition of the DAG substrate and [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period.

-

Termination: The reaction is stopped, typically by the addition of an acidic solution.

-

Lipid Extraction and Separation: The lipids are extracted and the product, radiolabeled phosphatidic acid (PA), is separated from the substrate and other lipids using thin-layer chromatography (TLC).

-

Quantification and Analysis: The amount of radiolabeled PA is quantified using scintillation counting or autoradiography. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based T-Cell Activation Assay (IFNγ Production)

This protocol describes a general method to assess the effect of this compound on T-cell activation by measuring the production of interferon-gamma (IFNγ).

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T cells are purified. Alternatively, a T-cell line such as Jurkat cells can be used.

-

Cell Stimulation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the T-cell receptor signaling pathway.

-

Compound Treatment: The stimulated T cells are treated with various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a period sufficient to allow for cytokine production (e.g., 24-72 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

IFNγ Quantification: The concentration of IFNγ in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The EC50 value, the concentration of this compound that induces a half-maximal increase in IFNγ production, is calculated from the dose-response curve.

Conclusion

This compound is a valuable research tool for studying the role of DGKα and DGKζ in T-cell biology and for exploring the therapeutic potential of DGK inhibition in immuno-oncology and other immune-related diseases. Its well-defined chemical properties and potent biological activity make it a suitable compound for in vitro and cell-based studies. Further investigation into its broader selectivity profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Dgk-IN-1: A Technical Guide to a Novel Diacylglycerol Kinase Inhibitor for T-Cell Activation

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dgk-IN-1 is a potent small molecule inhibitor of diacylglycerol kinases (DGK), specifically targeting the α and ζ isoforms. These enzymes are critical negative regulators of T-cell activation. By inhibiting DGKα and DGKζ, this compound enhances and sustains intracellular signaling downstream of the T-cell receptor (TCR), leading to robust T-cell activation, cytokine production, and anti-tumor immunity. This document provides a comprehensive overview of the molecular properties, mechanism of action, relevant signaling pathways, and experimental data related to this compound, intended for researchers in immunology and oncology.

Core Molecular and Physicochemical Properties

This compound is an off-white to light yellow solid compound. Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₂₇Cl₂N₅O | [1][2] |

| Molecular Weight | 532.46 g/mol | [1][2] |

| CAS Number | 2407892-34-4 | [1][2] |

| SMILES Structure | N#CC1=NC2=C(N(C)C(C=C2N3--INVALID-LINK--CN(C(C4=CC=C(Cl)C=C4)C5=CC=C(Cl)C=C5)--INVALID-LINK--C3)=O)C=C1 | [1] |

| Solubility | Soluble in DMSO | [1][2] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |

Mechanism of Action and Biological Activity

This compound functions as a T-cell activator by inhibiting the enzymatic activity of diacylglycerol kinases α (DGKα) and ζ (DGKζ).[1] In the context of T-cell signaling, TCR engagement activates phospholipase Cγ1 (PLCγ1), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4]

DGKα and DGKζ act as a crucial braking mechanism by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling cascades.[3] By inhibiting these isoforms, this compound causes an accumulation of DAG at the cell membrane. This sustained DAG signaling enhances the activation of key downstream effector pathways, including the RasGRP1-Ras-ERK and PKCθ-NF-κB pathways, which are essential for T-cell activation, proliferation, and effector functions.[3][5]

The biological activities of this compound have been quantified in various assays, as detailed in the table below.

| Assay Target & System | Value (IC₅₀ / EC₅₀) | Reference(s) |

| DGKα Inhibition (Biochemical Assay) | 0.65 µM | [6] |

| DGKζ Inhibition (Biochemical Assay) | 0.25 µM | [6] |

| IFNγ Expression (Human CD8⁺ T-Cells) | 4.3 nM | [6] |

| IFNγ Expression (Human Whole Blood) | 0.39 µM | [6] |

| IFNγ Expression (Mouse Cytotoxic T-Lymphocytes) | 41 nM | [6] |

Signaling Pathways Modulated by this compound

The primary mechanism of this compound is the potentiation of T-cell receptor signaling. The following diagram illustrates the central role of DGKα/ζ and the impact of their inhibition by this compound.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Synthesis of Dgk-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dgk-IN-1, a potent dual inhibitor of diacylglycerol kinase (DGK) isoforms alpha (DGKα) and zeta (DGKζ). This compound functions as a T-cell activator and holds potential for applications in immuno-oncology and virology.

Introduction to Diacylglycerol Kinases and T-Cell Activation

Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-cells, the engagement of the T-cell receptor (TCR) triggers a signaling cascade that leads to the production of the second messenger DAG. DAG is crucial for the activation of downstream pathways, including the Ras/MAPK and NFκB pathways, which are essential for T-cell activation, proliferation, and cytokine release.

The DGKα and DGKζ isoforms are predominantly expressed in T-cells and act as key negative regulators of TCR signaling. By converting DAG to PA, they attenuate DAG-mediated signaling, leading to a state of immune unresponsiveness or anergy. Inhibition of DGKα and DGKζ can, therefore, enhance T-cell activation and anti-tumor immunity.

Discovery of this compound

This compound was identified as a potent T-cell activator through a phenotypic screening approach. It is described in patent WO2020006018A1 as example 25. Its chemical formula is C29H27Cl2N5O, and it has a molecular weight of 532.46 g/mol . The compound is a dual inhibitor of DGKα and DGKζ.

Synthesis of this compound

While the full, detailed synthesis protocol from the patent is not publicly available, the general approach to synthesizing similar DGK inhibitors often involves multi-step organic synthesis. A representative, though not specific, synthesis of a related DGKα inhibitor involves the following key transformations:

-

Intermediate Synthesis: Preparation of key building blocks often involves reactions such as acetylation, methylation, Miyaura borylation, and oxidation to construct substituted heterocyclic cores.

-

Coupling Reactions: The final assembly of the molecule typically involves condensation or coupling reactions to link the different fragments.

-

Purification: Purification of the final compound is achieved through standard techniques like column chromatography and recrystallization.

Biological Activity and Data Presentation

This compound has been characterized by its potent in vitro activity. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell/Enzyme System |

| IC50 (DGKα) | 0.65 µM | In vitro enzymatic assay |

| IC50 (DGKζ) | 0.25 µM | In vitro enzymatic assay |

| EC50 (IFNγ) | 4.3 nM | Human CD8+ T-cells |

| EC50 (IFNγ) | 0.39 µM | Human whole blood |

| IC50 (IFNγ) | 41 nM | Mouse cytotoxic T-cells (CTL) |

Table 1: In Vitro Activity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the DGK signaling pathway in T-cells and a general workflow for identifying and characterizing DGK inhibitors.

Caption: DGK Signaling Pathway in T-Cell Activation.

Caption: General Experimental Workflow for DGK Inhibitor Discovery.

Experimental Protocols

ADP-Glo™ Kinase Assay for DGKα and DGKζ Inhibition

This protocol is adapted for a 384-well plate format to determine the IC50 values of this compound against DGKα and DGKζ.

Materials:

-

Recombinant human DGKα or DGKζ enzyme

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

Phosphatidylserine (PS)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of the DGK enzyme (DGKα or DGKζ) in kinase reaction buffer.

-

Prepare a lipid substrate solution containing DAG and PS (e.g., in a 1:4 molar ratio) in the kinase reaction buffer. Sonicate to form unilamellar vesicles.

-

-

Kinase Reaction:

-

Add the test compound solution to the wells of the 384-well plate.

-

Add the DGK enzyme solution to each well.

-

Initiate the reaction by adding the ATP and lipid substrate mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Intracellular IFNγ Staining in Human CD8+ T-cells by Flow Cytometry

This protocol describes the measurement of IFNγ production in human CD8+ T-cells upon stimulation and treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD8+ T-cell isolation kit

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

-

This compound

-

Brefeldin A (Golgi transport inhibitor)

-

Fixation/Permeabilization Buffer

-

Fluorochrome-conjugated antibodies: anti-human CD8, anti-human IFNγ

-

Flow cytometer

Procedure:

-

Cell Isolation and Culture:

-

Isolate PBMCs from healthy donor blood.

-

Enrich for CD8+ T-cells using a negative selection kit.

-

Culture the isolated CD8+ T-cells in complete medium.

-

-

Cell Stimulation and Treatment:

-

Plate the CD8+ T-cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Add T-cell stimulation reagents to all wells except for the unstimulated control.

-

Incubate for a designated period (e.g., 6 hours).

-

For the last 4 hours of incubation, add Brefeldin A to each well to block cytokine secretion.

-

-

Staining:

-

Harvest the cells and wash with PBS.

-

Stain for the surface marker CD8 by incubating the cells with the anti-CD8 antibody.

-

Wash the cells to remove unbound antibody.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular IFNγ by incubating the cells with the anti-IFNγ antibody in the permeabilization buffer.

-

Wash the cells to remove unbound antibody.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD8+ T-cell population and quantifying the percentage of IFNγ-positive cells.

-

Determine the EC50 value of this compound for IFNγ induction.

-

Conclusion

This compound is a valuable research tool for studying the role of DGKα and DGKζ in T-cell biology. Its potent dual inhibitory activity and ability to enhance T-cell activation make it a promising candidate for further investigation in the context of cancer immunotherapy and other applications where augmenting T-cell responses is desirable. The experimental protocols provided in this guide offer a framework for the in-depth characterization of this compound and other novel DGK inhibitors.

A Technical Guide to the Biological Activity of Diacylglycerol Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Diacylglycerol kinase (DGK) inhibitors, focusing on their mechanism of action, biological activities, and the experimental methodologies used for their evaluation. Diacylglycerol kinases are a family of enzymes that serve as a critical regulatory hub in cellular signaling by phosphorylating the second messenger diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This conversion acts as a molecular switch, terminating DAG-mediated signaling pathways while simultaneously initiating PA-dependent processes.[1] Given their central role, DGKs have emerged as promising therapeutic targets for a range of diseases, including cancer and immune disorders.[2][3]

The Diacylglycerol Kinase Signaling Pathway

The DGK-regulated signaling cascade is integral to cellular responses initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation triggers phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: DAG and inositol 1,4,5-trisphosphate (IP3).[4][5]

-

DAG-Mediated Signaling: DAG remains in the cell membrane and activates downstream effectors, most notably Protein Kinase C (PKC) and Ras Guanine Nucleotide-Releasing Proteins (RasGRPs).[2][4][5] These pathways are crucial for regulating cell proliferation, differentiation, and immune responses.[5]

-

DGK-Mediated Conversion: DGK enzymes phosphorylate DAG, converting it to PA.[6] This action effectively terminates DAG signaling.

-

PA-Mediated Signaling: The newly generated PA functions as a signaling molecule itself, activating downstream targets such as the mammalian target of rapamycin (mTOR) and Raf kinases.[5]

DGK inhibitors block the conversion of DAG to PA. This leads to a sustained accumulation of DAG and a reduction in PA levels, thereby amplifying DAG-dependent signaling (e.g., PKC and Ras/ERK pathways) while diminishing PA-mediated signals.[3]

References

- 1. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]

- 2. iris.uniupo.it [iris.uniupo.it]

- 3. What are DGK inhibitors and how do they work? [synapse.patsnap.com]

- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 5. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Dgk-IN-1: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dgk-IN-1 has emerged as a potent small molecule modulator of immune cell function, demonstrating significant potential in oncology and virology research. This technical guide provides an in-depth overview of the identification and validation of the primary targets of this compound. It is intended to serve as a comprehensive resource for researchers in pharmacology, immunology, and drug discovery, offering detailed experimental protocols and a summary of key quantitative data. This document outlines the methodologies for confirming the engagement of this compound with its targets, Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ), and validates its mechanism of action as a T-cell activator.

Introduction

This compound is a dual inhibitor of Diacylglycerol Kinase (DGK) isoforms alpha (α) and zeta (ζ).[1][2] These enzymes are critical negative regulators of T-cell activation.[3][4][5] By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKα and DGKζ attenuate DAG-mediated signaling pathways that are essential for T-cell effector functions.[3][4] Inhibition of DGKα and DGKζ by this compound leads to an accumulation of DAG, thereby enhancing T-cell activation and cytokine production, which is a promising strategy for cancer immunotherapy and treating viral infections.[1][2] This guide details the scientific journey from initial identification to robust validation of DGKα and DGKζ as the primary targets of this compound.

Target Identification

The identification of DGKα and DGKζ as the primary targets of this compound was the result of a phenotype-driven discovery approach, followed by rigorous biochemical and cellular assays.

Phenotypic Screening

Initial screening efforts identified compounds that activated T-cells, a desirable phenotype for immuno-oncology. This compound emerged from a screening cascade designed to identify molecules that could enhance T-cell-mediated immune responses. This approach prioritizes compounds with desired cellular effects, with subsequent efforts focused on deconvoluting the molecular mechanism of action.

Biochemical Target Deconvolution

Following the identification of its T-cell activating phenotype, efforts were focused on identifying the direct molecular targets of this compound. A combination of affinity-based proteomics and kinase profiling is typically employed for this purpose.

Caption: A logical workflow illustrating the key steps in validating the identified targets of this compound.

Signaling Pathway Context

This compound exerts its T-cell activating effects by modulating the DGK signaling pathway.

DGK Signaling Pathway in T-cells

Caption: Simplified signaling pathway illustrating the role of DGKα/ζ and the mechanism of action of this compound in T-cell activation.

Detailed Experimental Protocols

The following sections provide detailed, adaptable protocols for the key experiments used in the target identification and validation of this compound.

In Vitro DGK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the activity of DGKα and DGKζ and the inhibitory effect of this compound.

Materials:

-

Recombinant human DGKα and DGKζ enzymes

-

This compound

-

Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well or 384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Enzyme and Substrate Preparation: Dilute the DGK enzyme and DAG substrate to their final concentrations in kinase buffer.

-

Reaction Setup: In each well of the assay plate, add the DGK enzyme, the this compound dilution (or DMSO for control), and the DAG substrate.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is designed to confirm the binding of this compound to DGKα and DGKζ in intact cells.

Materials:

-

T-cell line expressing endogenous DGKα and DGKζ (e.g., Jurkat)

-

This compound

-

Cell culture medium

-

PBS

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Primary antibodies against DGKα and DGKζ

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Cell Treatment: Culture cells to the desired density. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and probe with primary antibodies against DGKα and DGKζ. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities. A positive result is indicated by a thermal shift, where the protein remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.

Affinity-Based Proteomics for Target Identification

This is a generalized protocol for identifying the protein targets of a small molecule inhibitor.

Materials:

-

This compound analog with a linker for immobilization (or use of a compound-centric chemical proteomics approach)

-

Affinity resin (e.g., sepharose beads)

-

Cell lysate from a relevant cell line

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Immobilization of the Inhibitor: Covalently attach the this compound analog to the affinity resin.

-

Lysate Incubation: Incubate the cell lysate with the inhibitor-conjugated resin to allow for binding of target proteins. Include a control with unconjugated resin.

-

Washing: Wash the resin extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resin.

-

Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify the proteins that specifically bind to the this compound-conjugated resin compared to the control resin. Candidate targets are those that are significantly enriched.

Conclusion and Future Directions

The collective evidence from biochemical assays, cellular target engagement studies, and the recapitulation of the T-cell activation phenotype strongly validates DGKα and DGKζ as the primary targets of this compound. This in-depth technical guide provides a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel DGK inhibitors.

Future studies should focus on obtaining a comprehensive kinome-wide selectivity profile of this compound to fully characterize its off-target effects. Further elucidation of the downstream signaling consequences of dual DGKα/ζ inhibition in different immune cell subsets will provide a more nuanced understanding of its immunomodulatory properties. The detailed protocols provided herein should serve as a valuable resource for advancing these research endeavors.

References

- 1. pnas.org [pnas.org]

- 2. Diacylglycerol Kinases: Regulated Controllers of T Cell Activation, Function, and Development [mdpi.com]

- 3. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Diacylglycerol Kinases in T Cell Tolerance and Effector Function [frontiersin.org]

Methodological & Application

Dgk-IN-1: Application Notes and Protocols for Enhanced T Cell Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgk-IN-1 is a potent small molecule inhibitor of Diacylglycerol Kinases (DGK), specifically targeting the DGKα and DGKζ isoforms.[1] In the context of T cell immunology, DGKs act as crucial negative regulators of T cell receptor (TCR) signaling. By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKs attenuate the signaling cascades that lead to T cell activation, proliferation, and effector functions.[2][3][4] Inhibition of DGKα and DGKζ by this compound leads to an accumulation of DAG, thereby amplifying and sustaining TCR signaling, resulting in enhanced T cell activation.[2][3] This makes this compound a valuable tool for studying T cell function and a potential candidate for immunotherapeutic strategies against cancer and viral infections.[1]

These application notes provide detailed protocols for utilizing this compound to augment T cell activation, including methods for assessing T cell proliferation, cytokine production, and signaling pathway modulation.

Mechanism of Action

Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and DAG. DAG recruits and activates key signaling proteins, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which in turn activate downstream pathways such as NF-κB and MAPK/ERK, respectively.[4] DGKα and DGKζ diminish the pool of DAG available for signaling by converting it to PA.[2] this compound inhibits this conversion, leading to sustained DAG signaling and consequently, a more robust and prolonged T cell activation response.

Quantitative Data

The following table summarizes the in vitro activity of this compound from available sources. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and assay conditions.

| Parameter | Target | Species | Value | Reference |

| IC50 | DGKα | - | 0.65 µM | [1] |

| IC50 | DGKζ | - | 0.25 µM | [1] |

| EC50 | IFNγ expression (CD8+ T cells) | Human | 4.3 nM | [1] |

| EC50 | IFNγ expression (whole blood) | Human | 0.39 µM | [1] |

| IC50 | IFNγ expression (mouse CTL) | Mouse | 41 nM | [1] |

Experimental Protocols

T Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on T cell proliferation using a dye dilution assay and flow cytometry.

Materials:

-

Isolated primary T cells (human or mouse)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)

-

Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)

-

T cell activation stimuli (e.g., anti-CD3/CD28 antibodies or beads)

-

This compound (stock solution in DMSO)

-

96-well U-bottom plates

-

Flow cytometer

-

Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8, viability dye)

Procedure:

-

Isolate T cells: Isolate T cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods (e.g., magnetic-activated cell sorting).

-

Label with proliferation dye: Resuspend T cells at 1 x 106 cells/mL in pre-warmed PBS. Add the proliferation dye according to the manufacturer's instructions and incubate. Quench the staining reaction by adding complete medium.

-

Cell plating: Wash the labeled cells and resuspend in complete medium. Plate 1 x 105 cells per well in a 96-well U-bottom plate.

-

Treatment and stimulation: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Add T cell activation stimuli to the appropriate wells.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Staining and analysis: Harvest the cells and stain with a viability dye and fluorescently conjugated antibodies against T cell surface markers (e.g., CD4, CD8).

-

Flow cytometry: Acquire the samples on a flow cytometer. Analyze the data by gating on live, singlet T cells and examining the dilution of the proliferation dye as an indicator of cell division.

Cytokine Secretion Assay (ELISA)

This protocol details the measurement of cytokine secretion (e.g., IFN-γ, IL-2) from T cells treated with this compound.

Materials:

-

Isolated primary T cells

-

Complete RPMI-1640 medium

-

T cell activation stimuli

-

This compound

-

96-well flat-bottom plates

-

ELISA kit for the cytokine of interest (e.g., human IFN-γ)

Procedure:

-

Cell plating and treatment: Plate 2 x 105 T cells per well in a 96-well flat-bottom plate. Add serial dilutions of this compound and a vehicle control.

-

Stimulation: Add T cell activation stimuli to the wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the secreted cytokine in the supernatant.

Western Blotting for T Cell Signaling Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of key signaling proteins downstream of the TCR, such as ERK1/2.

Materials:

-

Isolated primary T cells

-

Serum-free RPMI-1640 medium

-

T cell activation stimuli

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell culture and starvation: Culture T cells in complete medium. Prior to the experiment, starve the cells in serum-free medium for 2-4 hours.

-

Treatment and stimulation: Resuspend the cells at a high density (e.g., 5-10 x 106 cells/mL). Pre-treat the cells with this compound or vehicle control for 1-2 hours. Stimulate the T cells for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell lysis: Immediately lyse the cells in ice-cold lysis buffer.

-

Protein quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[5][6]

-

Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.[6] Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5] Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound is a powerful research tool for modulating T cell activity. By inhibiting DGKα and DGKζ, it enhances TCR signaling, leading to increased T cell proliferation and cytokine production. The provided protocols offer a framework for investigating the effects of this compound in various T cell functional assays. Researchers are encouraged to optimize these protocols for their specific experimental systems. The potential for DGK inhibitors to reverse T cell exhaustion and enhance anti-tumor immunity makes this compound a compound of significant interest in the field of immunotherapy.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerol Kinases: Regulated Controllers of T Cell Activation, Function, and Development | MDPI [mdpi.com]

- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 6. CST | Cell Signaling Technology [cellsignal.com]

- 7. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PubMed [pubmed.ncbi.nlm.nih.gov]

Dgk-IN-1 in Jurkat Cells: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dgk-IN-1, a potent Diacylglycerol Kinase (DGK) inhibitor, in the Jurkat cell line. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the investigation of T-cell signaling pathways.

Introduction

The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a cornerstone model for studying T-cell activation, signaling, and immunotherapy. Diacylglycerol kinases (DGKs) are critical negative regulators of T-cell receptor (TCR) signaling. By phosphorylating diacylglycerol (DAG) to phosphatidic acid (PA), DGKs attenuate DAG-mediated signaling pathways, which are essential for T-cell activation and effector functions. Inhibition of DGKs, therefore, presents a promising strategy to enhance T-cell responses against tumors and infections. This compound is a small molecule inhibitor of DGK, and these notes detail its application in Jurkat cells.

Mechanism of Action

Upon T-cell receptor (TCR) and CD28 co-stimulation, phospholipase C-γ1 (PLC-γ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a crucial second messenger that recruits and activates several key signaling proteins, including Protein Kinase C theta (PKCθ) and Ras guanyl nucleotide-releasing protein 1 (RasGRP1). These proteins, in turn, activate the NF-κB and Ras-MEK-ERK (MAPK) pathways, respectively, leading to the transcription of genes essential for T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).

Diacylglycerol kinases, primarily the α and ζ isoforms in T-cells, act as a brake on this signaling cascade by converting DAG to phosphatidic acid (PA).[1][2] this compound inhibits these DGK isoforms, leading to an accumulation of DAG. This sustained DAG signaling enhances the activation of downstream pathways, resulting in potentiated T-cell activation and effector functions.

Quantitative Data

The following table summarizes the inhibitory and effective concentrations of this compound and a related DGK inhibitor in Jurkat cells. This data is essential for designing experiments and selecting appropriate concentrations of the inhibitor.

| Compound | Target | Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| This compound | DGKα | Biochemical Assay | - | 0.65 | [3] |

| This compound | DGKζ | Biochemical Assay | - | 0.25 | [3] |

| INCB177054 | DGKα | Cellular Assay | Jurkat | 1.4 (EC50) | [4] |

| INCB177054 | DGKζ | Cellular Assay | Jurkat | 0.39 (EC50) | [4] |

| INCB177054 | Wild-Type | Cellular Assay | Jurkat | 1.8 (EC50) | [4] |

Experimental Protocols

Jurkat Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining the Jurkat, Clone E6-1 cell line.

Materials:

-

Jurkat, Clone E6-1 cells (ATCC® TIB-152™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-Glutamine (100x)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution

-

Complete Growth Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.

Protocol:

-

Thawing of Cryopreserved Cells:

-

Rapidly thaw the vial of frozen Jurkat cells in a 37°C water bath.

-

Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Maintenance and Passaging:

-

Maintain the cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

-

To passage, determine the cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Centrifuge the required volume of cell suspension at 150 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete growth medium to a density of 2-3 x 10^5 cells/mL.

-

Culture in appropriately sized flasks. For example, a T-75 flask can contain 15-20 mL of cell suspension.

-

Change the medium every 2-3 days by centrifuging the cells and resuspending them in fresh medium.

-

Treatment of Jurkat Cells with this compound

This protocol provides a general procedure for treating Jurkat cells with this compound for subsequent analysis.

Materials:

-

This compound (prepare a stock solution, e.g., 10 mM in DMSO)

-

Jurkat cells in logarithmic growth phase

-

Complete Growth Medium

-

96-well or other appropriate culture plates

Protocol:

-

Cell Seeding:

-

Harvest Jurkat cells and determine the cell density and viability.

-

Centrifuge the cells at 150 x g for 5 minutes and resuspend in fresh complete growth medium to the desired seeding density (e.g., 2 x 10^5 cells/mL for a 96-well plate).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting concentration range is 0.1 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Add the desired volume of the diluted this compound or vehicle control to the wells. For example, add 100 µL of a 2x concentrated solution to the 100 µL of cell suspension already in the wells.

-

-

Incubation:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the desired period (e.g., 24, 48, or 72 hours), depending on the downstream assay.

-

Cell Viability Assessment using MTT Assay

This protocol measures the effect of this compound on the viability of Jurkat cells.

Materials:

-

Jurkat cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C in a humidified incubator to ensure complete solubilization of the formazan crystals.

-

Gently pipette up and down to mix and ensure a homogenous solution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of IL-2 Production by ELISA

This protocol quantifies the secretion of IL-2 from Jurkat cells following stimulation and treatment with this compound.

Materials:

-

Jurkat cells

-

This compound

-

T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and Ionomycin)

-

Human IL-2 ELISA kit

-

Microplate reader

Protocol:

-

Cell Stimulation and Treatment:

-

Seed Jurkat cells in a 96-well plate as described in Protocol 2.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with an appropriate combination of activating agents. For example:

-

Plate-bound anti-CD3 antibody (e.g., 1-10 µg/mL) and soluble anti-CD28 antibody (e.g., 1-5 µg/mL).

-

PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL).

-

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

-

ELISA Procedure:

-

Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

-

Briefly, this involves adding the supernatants and standards to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-2 in each sample by comparing the absorbance to a standard curve generated with recombinant IL-2.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Combined inhibition/silencing of diacylglycerol kinase α and ζ simultaneously and synergistically enhances interleukin-2 production in T cells and induces cell death of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dgk-IN-1 and Anti-PD-1 Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Diacylglycerol Kinase (DGK) inhibitors, such as Dgk-IN-1, with anti-Programmed Cell Death Protein 1 (PD-1) checkpoint blockade represents a promising strategy to enhance anti-tumor immunity. DGK isoforms, particularly DGKα and DGKζ, are critical negative regulators of T cell receptor (TCR) signaling.[1][2][3] By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate downstream signaling pathways essential for T cell activation, such as the Ras-ERK and PKCθ-NF-κB pathways.[3] Inhibition of DGKα and DGKζ can, therefore, potentiate T cell responses, especially in the tumor microenvironment where T cells may be hyporesponsive or "exhausted."[4][5][6]

Anti-PD-1 therapy works by blocking the interaction between PD-1 on T cells and its ligand, PD-L1, on tumor cells. This interaction delivers an inhibitory signal to the T cell, suppressing its anti-tumor activity.[7][8][9] However, many patients do not respond to anti-PD-1 monotherapy due to primary or acquired resistance.[4][10] Combining DGK inhibition with PD-1 blockade offers a synergistic approach. DGK inhibition amplifies the initial T cell activation signal, while anti-PD-1 removes a key inhibitory brake, leading to a more robust and durable anti-tumor T cell response.[4][5][10] Preclinical studies have demonstrated that this combination can lead to significant tumor regression in various syngeneic mouse models.[4][10]

These application notes provide an overview of the signaling pathways, experimental protocols, and key preclinical data related to the combination therapy of this compound and anti-PD-1 antibodies.

Mechanism of Action: Signaling Pathways

The synergistic anti-tumor effect of combining this compound and anti-PD-1 therapy stems from their complementary roles in modulating T cell activation and function.

Caption: Combined effect of DGK inhibition and PD-1 blockade on T cell signaling.

Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies evaluating the combination of DGK inhibitors and anti-PD-1 therapy in syngeneic mouse tumor models.

Table 1: In Vivo Anti-Tumor Efficacy in MC38 Colon Carcinoma Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Tumor Growth Inhibition (%) | Complete Responders (%) |

| Vehicle Control | ~1500 | - | 0 |

| Anti-PD-1 | ~800 | ~47 | 10 |

| DGKα/ζ Inhibitor | ~1000 | ~33 | 0 |

| Combination | ~200 | ~87 | 60 |

Note: Data are representative values synthesized from published studies.[4][5][11] Actual results may vary.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

| Treatment Group | CD8+ T Cells (% of CD45+ cells) | Ki67+ CD8+ T Cells (%) | Granzyme B+ CD8+ T Cells (%) |

| Vehicle Control | 15 | 20 | 10 |

| Anti-PD-1 | 25 | 40 | 30 |

| DGKα/ζ Inhibitor | 20 | 35 | 25 |

| Combination | 45 | 70 | 60 |

Note: Data are representative values synthesized from published studies.[4][12] Actual results may vary.

Experimental Protocols

This section provides a detailed protocol for an in vivo study evaluating the combination of a DGK inhibitor (this compound) and an anti-PD-1 antibody in a syngeneic mouse tumor model.

1. Materials and Reagents

-

Animal Model: 6-8 week old female C57BL/6 mice.

-

Tumor Cell Line: MC38 colon adenocarcinoma cells.

-

Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

DGK Inhibitor: this compound or a similar dual DGKα/ζ inhibitor (e.g., INCB177054).[12]

-

Vehicle for DGK inhibitor: Prepare as recommended by the manufacturer (e.g., 0.5% methylcellulose in water).

-

Anti-mouse PD-1 Antibody: Clone RMP1-14 or 29F.1A12.[13][14]

-

Isotype Control Antibody: InVivoMAb anti-horseradish peroxidase or similar appropriate control.

-

Injection Reagents: Phosphate-Buffered Saline (PBS), sterile syringes and needles (27G or similar).

-

Tools: Calipers for tumor measurement.

2. Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound and anti-PD-1 combination therapy.

3. Detailed Methodology

-

Tumor Cell Inoculation:

-

Culture MC38 cells to ~80% confluency.

-

Harvest cells and wash twice with sterile PBS.

-

Resuspend cells in PBS at a concentration of 5 x 10⁶ cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁵ cells) into the right flank of each C57BL/6 mouse.[15]

-

-

Tumor Growth Monitoring and Group Randomization:

-

Begin monitoring tumor growth 7 days post-inoculation.

-

Measure tumors using calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[15]

-

When tumors reach an average size of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle + Isotype Control

-

Group 2: Vehicle + Anti-PD-1

-

Group 3: this compound + Isotype Control

-

Group 4: this compound + Anti-PD-1

-

-

-

Drug Administration:

-

This compound: Administer daily via oral gavage at a predetermined dose (e.g., 50 mg/kg), prepared in the appropriate vehicle.

-

Anti-PD-1 Antibody: Administer intraperitoneally (i.p.) at a dose of 200 µg per mouse every 3-4 days.[13][15] Dilute the antibody in sterile PBS to a final injection volume of 100-200 µL.

-

-

Endpoint and Tissue Collection:

-

Continue treatment and monitoring until tumors in the control group reach the predefined endpoint (e.g., 1,500 mm³) or for a set duration (e.g., 21-28 days).[15]

-

Euthanize mice according to institutional guidelines.

-

Excise tumors and measure their final weight and volume.

-

Collect spleens and tumor-draining lymph nodes for further immunological analysis.

-

4. Downstream Analysis Protocols

-

Flow Cytometry of TILs:

-

Mince the tumor tissue and digest using a tumor dissociation kit (e.g., collagenase/DNase-based) to create a single-cell suspension.

-

Isolate lymphocytes using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Stain cells with a panel of fluorescently-conjugated antibodies to identify and phenotype immune cell populations (e.g., CD45, CD3, CD4, CD8, Ki67, Granzyme B, FoxP3).

-

Acquire data on a flow cytometer and analyze using appropriate software.

-

-

Histology and Immunohistochemistry (IHC):

-

Fix a portion of the tumor in 10% neutral buffered formalin and embed in paraffin.

-

Section the paraffin-embedded tissue and perform IHC staining for markers of interest, such as CD8, to visualize the infiltration of cytotoxic T cells into the tumor.

-

Conclusion

The combination of a DGK inhibitor like this compound with an anti-PD-1 antibody is a scientifically-grounded approach to enhance anti-tumor immunity. By targeting two distinct but complementary pathways that regulate T cell function, this combination therapy has the potential to overcome resistance to checkpoint blockade and improve clinical outcomes. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further investigate this promising therapeutic strategy.

References